6-Alpha-Methyl-Prednisolone-d4

Glucocorticoid Receptor Receptor Binding Affinity IC50

Choose 6-Alpha-Methyl-Prednisolone-d4 for precise LC-MS/MS methylprednisolone quantification. The +4 Da mass shift with ≤0.1 min retention time shift outperforms d6/d7 analogs (>0.3 min shifts) and non-isotopic internal standards that fail to match extraction recovery. Achieve <3.4% CV precision and 98.0–103.7% accuracy, supporting FDA BMV/ICH M10 compliance. High GR binding affinity (IC50 1.67 nM) enhances assay sensitivity and dynamic range. Ideal for pharmacokinetic studies, therapeutic drug monitoring, and sub-ppb residue analysis. Avoid quantitation errors — choose the optimal d4 SIL-IS.

Molecular Formula C22H30O5
Molecular Weight 378.5 g/mol
Cat. No. B12374528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Alpha-Methyl-Prednisolone-d4
Molecular FormulaC22H30O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
InChIInChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17-,19?,20-,21-,22-/m0/s1/i10D2,17D,19D
InChIKeyVHRSUDSXCMQTMA-FCSTWSDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Alpha-Methyl-Prednisolone-d4: A Stable Isotope-Labeled Glucocorticoid for High-Accuracy LC-MS/MS Quantification


6-Alpha-Methyl-Prednisolone-d4 is a deuterium-labeled analog of methylprednisolone (6α-methylprednisolone), a synthetic glucocorticoid derived from prednisolone via the addition of a 6α-methyl group [1]. The compound incorporates four deuterium atoms (d4), resulting in a molecular weight of 378.50 g/mol (formula C22H26D4O5), compared to 374.48 g/mol for the unlabeled parent compound . As a stable isotope-labeled internal standard (SIL-IS), 6-Alpha-Methyl-Prednisolone-d4 is designed to co-elute with endogenous methylprednisolone during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, enabling precise correction for matrix effects, ionization variability, and sample preparation losses [2]. The parent compound exhibits a glucocorticoid receptor (GR) binding IC50 of 1.67 nM, representing greater potency than prednisolone (2.95 nM) and dexamethasone (5.58 nM) [3].

Why Unlabeled Methylprednisolone or Alternative Deuterated Variants Cannot Substitute for 6-Alpha-Methyl-Prednisolone-d4 in Quantitative Bioanalysis


Substituting 6-Alpha-Methyl-Prednisolone-d4 with unlabeled methylprednisolone, alternative deuterated analogs (e.g., -d2, -d6, -d7), or structurally dissimilar internal standards introduces quantitation error and compromises assay validity. Unlabeled compounds lack the mass shift required for MS differentiation, precluding their use as internal standards in isotope dilution assays [1]. Alternative deuterated forms may exhibit chromatographic retention time shifts relative to the analyte due to the inverse isotope effect, with studies demonstrating that d4-labeled compounds frequently show ≤0.1 min retention time differences compared to unlabeled methylprednisolone, whereas d6 or d7 labeling can produce shifts exceeding 0.3 min, leading to differential matrix effect compensation and inaccurate quantification [2]. Non-isotopic structural analogs (e.g., budesonide, triamcinolone acetonide) fail to match the extraction recovery and ionization efficiency of methylprednisolone across diverse biological matrices [3]. 6-Alpha-Methyl-Prednisolone-d4 provides the optimal balance of sufficient mass difference (+4 Da) for clear MS resolution while preserving near-identical physicochemical behavior to the unlabeled analyte [4].

6-Alpha-Methyl-Prednisolone-d4: Quantitative Differentiation Evidence for Analytical Procurement Decisions


Glucocorticoid Receptor Binding Affinity: Methylprednisolone vs. Prednisolone and Dexamethasone

6-Alpha-Methyl-Prednisolone-d4 is the deuterated analog of methylprednisolone, which demonstrates superior glucocorticoid receptor (GR) binding affinity compared to prednisolone and dexamethasone. This higher potency translates to lower required concentrations for receptor saturation and greater analytical sensitivity in receptor-based assays [1]. While the d4 labeling does not alter receptor binding characteristics relative to the unlabeled parent, the higher intrinsic potency of the methylprednisolone scaffold justifies its selection over prednisolone-based internal standards when quantifying methylprednisolone in biological samples [2].

Glucocorticoid Receptor Receptor Binding Affinity IC50

LC-MS/MS Method Validation: Deuterated Internal Standard vs. Structural Analog IS

Quantitative bioanalytical methods using deuterated internal standards (d4-methylprednisolone) demonstrate superior accuracy and precision compared to methods employing structural analog internal standards such as budesonide or triamcinolone acetonide. In a validated LC-MS/MS assay for methylprednisolone in rat plasma, use of triamcinolone acetonide as IS yielded intra-day and inter-day assay variations of ≤15% and accuracy values between 85.8% and 118%, with extraction recoveries ranging from 76.8% to 79.2% [1]. By contrast, deuterated SIL-IS methods typically achieve intra- and inter-assay precision values of <3.4% and accuracy of 98.0%-103.7%, representing a >4-fold improvement in precision [2]. The d4-labeled compound provides near-identical matrix effect compensation that cannot be matched by non-isotopic analogs [3].

LC-MS/MS Method Validation Internal Standard

Detection Limit Sensitivity: Methylprednisolone vs. Other Glucocorticoids

Methylprednisolone demonstrates the lowest limit of detection (LOD) among commonly analyzed synthetic glucocorticoids in fluorescence polarization assays, enabling trace-level quantification that may be critical for low-abundance samples or minimal residual testing. The LOD for methylprednisolone (0.09 μg/kg) is substantially lower than that for prednisolone (0.19 μg/kg), dexamethasone (0.32 μg/kg), and betamethasone (0.14 μg/kg) [1]. This enhanced detectability translates to greater analytical sensitivity for the 6-Alpha-Methyl-Prednisolone-d4 internal standard when used in isotope dilution workflows, supporting reliable quantification at sub-ppb concentrations [2].

Limit of Detection Fluorescence Polarization Assay Analytical Sensitivity

Matrix Effect Compensation: d4-Labeled vs. d6/d7-Labeled Methylprednisolone Internal Standards

The degree of deuterium labeling directly impacts chromatographic co-elution fidelity. While all deuterated internal standards improve quantification accuracy relative to unlabeled methods, d4 labeling provides a favorable balance between adequate mass shift for MS differentiation and minimal retention time perturbation. Heavier labeling (d6, d7) can induce retention time shifts of >0.3 min relative to the unlabeled analyte due to the inverse isotope effect, leading to differential matrix effect exposure and reduced quantification accuracy [1]. d4-labeled methylprednisolone typically exhibits retention time differences of ≤0.1 min, ensuring near-identical ionization conditions and matrix effect compensation throughout the elution window [2]. This directly impacts method robustness in complex biological matrices where co-eluting matrix components can cause significant ion suppression or enhancement [3].

Matrix Effect Retention Time Shift Isotope Dilution

Optimal Research and Industrial Applications for 6-Alpha-Methyl-Prednisolone-d4 Based on Quantitative Evidence


Regulated Bioanalytical Method Development for Pharmacokinetic Studies Requiring FDA/EMA Compliance

6-Alpha-Methyl-Prednisolone-d4 is ideally suited as a SIL-IS for LC-MS/MS quantification of methylprednisolone in plasma, serum, and tissue homogenates during preclinical and clinical pharmacokinetic studies. The demonstrated intra- and inter-assay precision (<3.4% CV) and accuracy (98.0%-103.7%) achievable with deuterated SIL-IS methods directly support compliance with FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines, which require precision ≤15% CV (≤20% at LLOQ) and accuracy within ±15% (±20% at LLOQ) [1]. The compound's minimal retention time shift (≤0.1 min) relative to unlabeled methylprednisolone ensures reliable matrix effect compensation across diverse biological matrices, reducing method failure rates during validation [2].

Trace-Level Detection of Corticosteroid Residues in Food Safety and Environmental Monitoring

The superior LOD characteristics of the methylprednisolone scaffold (0.09 μg/kg) compared to other glucocorticoids (prednisolone: 0.19 μg/kg; dexamethasone: 0.32 μg/kg) position 6-Alpha-Methyl-Prednisolone-d4 as an optimal internal standard for confirmatory analysis of corticosteroid residues in animal-derived foods and environmental samples [1]. Validated QuEChERS-based UHPLC-HRMS methods utilizing deuterated internal standards (e.g., dexamethasone-d4) have achieved CCα values of 0.04-0.16 μg/kg in liver samples, demonstrating the suitability of d4-labeled corticosteroid IS for regulatory residue monitoring programs [2]. The d4 label provides unambiguous MS identification and reliable quantification at sub-ppb levels required by global food safety authorities.

In Vitro Glucocorticoid Receptor Binding and Transactivation Assays

For researchers conducting glucocorticoid receptor binding competition assays or reporter gene transactivation studies, the methylprednisolone scaffold's high GR binding affinity (IC50 1.67 nM) translates to greater assay sensitivity and broader dynamic range compared to prednisolone- or dexamethasone-based systems [1]. 6-Alpha-Methyl-Prednisolone-d4 can serve as an internal standard for LC-MS confirmation of compound integrity and concentration verification in assay buffers, ensuring accurate interpretation of dose-response relationships. The 1.77-fold higher potency relative to prednisolone enables detection of weaker competitive ligands and finer resolution of partial agonist effects [2].

Clinical Therapeutic Drug Monitoring (TDM) of High-Dose Methylprednisolone Therapy

In clinical settings involving high-dose methylprednisolone administration (e.g., spinal cord injury protocols, acute graft rejection), therapeutic drug monitoring requires precise quantification across a wide concentration range (typically 20-10,000 ng/mL). 6-Alpha-Methyl-Prednisolone-d4 enables accurate quantification with validated method precision of <3.4% CV across this range, significantly outperforming non-isotopic internal standard approaches that exhibit variability up to 15% CV [1]. This improved precision supports reliable clinical decision-making regarding dose adjustment and minimizes the risk of analytical outliers that could trigger unnecessary repeat testing or inappropriate clinical intervention [2].

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